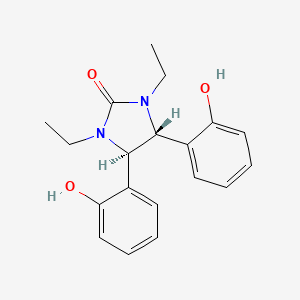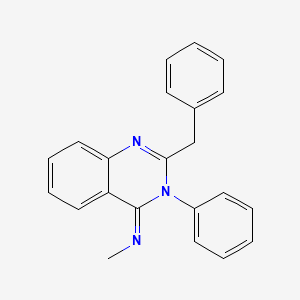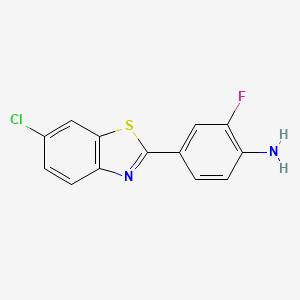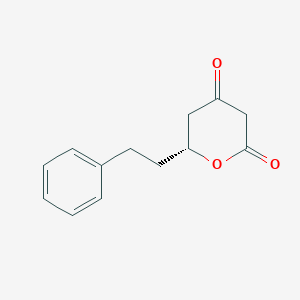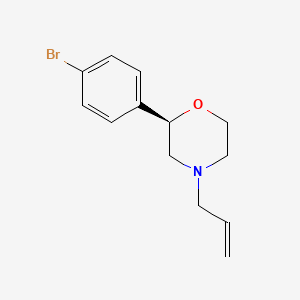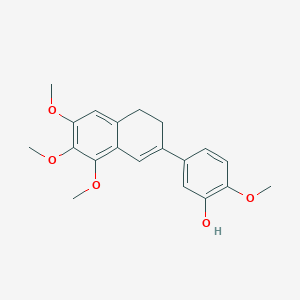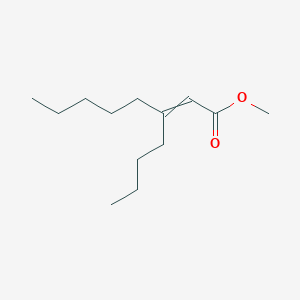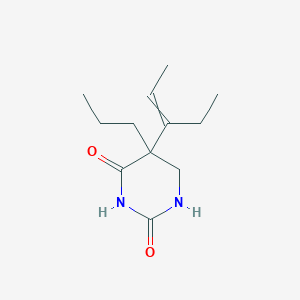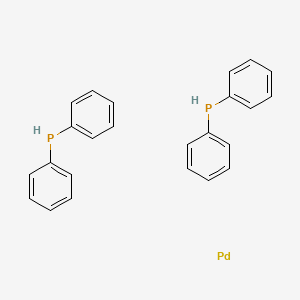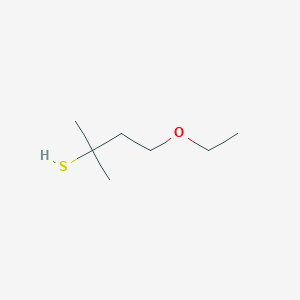![molecular formula C15H21NOTe B14196000 4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine CAS No. 920977-28-2](/img/structure/B14196000.png)
4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine is a chemical compound that features a morpholine ring substituted with a prop-2-yn-1-yl group, which is further substituted with a 5-butyltellurophen-2-yl group
准备方法
The synthesis of 4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of butyl lithium with tellurium, followed by cyclization with an appropriate alkyne.
Alkyne Functionalization: The alkyne group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst.
Attachment to Morpholine: The final step involves the attachment of the functionalized alkyne to the morpholine ring through nucleophilic substitution or similar reactions.
化学反应分析
4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The tellurium atom in the tellurophene ring can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form the corresponding telluride.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: The alkyne group can also undergo coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing tellurium.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: Research into the compound’s potential therapeutic effects, such as its ability to modulate oxidative stress or act as an antioxidant, is ongoing.
Industry: The compound may find use in the development of new materials with unique electronic or optical properties due to the presence of tellurium.
作用机制
The mechanism by which 4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine exerts its effects is not fully understood. it is believed that the tellurium atom plays a crucial role in its activity. Tellurium can participate in redox reactions, potentially modulating oxidative stress in biological systems. The compound may also interact with specific molecular targets, such as enzymes or receptors, through its unique structural features.
相似化合物的比较
Similar compounds to 4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine include other tellurophene derivatives and morpholine-substituted alkynes. Some examples are:
4-(Prop-2-yn-1-yl)morpholine: A simpler compound with similar alkyne and morpholine functionalities but lacking the tellurophene ring.
5-Butyltellurophen-2-yl derivatives: Compounds that contain the tellurophene ring but differ in the substituents attached to it.
The uniqueness of this compound lies in its combination of a tellurophene ring with a morpholine-substituted alkyne, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
920977-28-2 |
|---|---|
分子式 |
C15H21NOTe |
分子量 |
358.9 g/mol |
IUPAC 名称 |
4-[3-(5-butyltellurophen-2-yl)prop-2-ynyl]morpholine |
InChI |
InChI=1S/C15H21NOTe/c1-2-3-5-14-7-8-15(18-14)6-4-9-16-10-12-17-13-11-16/h7-8H,2-3,5,9-13H2,1H3 |
InChI 键 |
SSJMUOQGQALLFB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C([Te]1)C#CCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
